2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a benzothiadiazine ring system, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized by the reaction of o-phenylenediamine with sulfur dioxide and an appropriate oxidizing agent. This step forms the core benzothiadiazine-1,1-dioxide structure.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached to the benzothiadiazine ring via a thiol-ene reaction, using a thiol derivative and a suitable radical initiator.
Formation of the Acetamide Group: The acetamide group can be introduced by reacting the intermediate compound with acetic anhydride in the presence of a base.
Attachment of the Furan Ring: The final step involves the attachment of the furan ring through a nucleophilic substitution reaction using furan-2-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the benzothiadiazine ring, potentially converting the dioxide to a mono-oxide or fully reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and furan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiadiazine derivatives.
Substitution: Substituted benzyl and furan derivatives.
Scientific Research Applications
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. The benzothiadiazine ring is known to modulate ion channels and receptors, while the furan and acetamide groups contribute to binding affinity and specificity. The exact pathways involved may include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: Shares the core benzothiadiazine structure but lacks the benzyl and furan groups.
4-benzyl-1,2,4-benzothiadiazine-1,1-dioxide: Similar structure but without the sulfanyl and acetamide groups.
N-(furan-2-ylmethyl)acetamide: Contains the furan and acetamide groups but lacks the benzothiadiazine ring.
Uniqueness
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide is unique due to the combination of the benzothiadiazine ring, benzyl group, sulfanyl group, furan ring, and acetamide group
Properties
Molecular Formula |
C21H19N3O4S2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H19N3O4S2/c25-20(22-13-17-9-6-12-28-17)15-29-21-23-30(26,27)19-11-5-4-10-18(19)24(21)14-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,22,25) |
InChI Key |
XAQMQHMRKBOOAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N=C2SCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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